2,7-diamino-4-pentan-2-yl-4H-chromene-3-carbonitrile
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Overview
Description
2,7-Diamino-4-pentan-2-yl-4H-chromene-3-carbonitrile is a heterocyclic compound that has garnered significant interest due to its potential pharmacological properties. This compound belongs to the class of 4H-chromenes, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-diamino-4-pentan-2-yl-4H-chromene-3-carbonitrile typically involves a multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst . This method is preferred due to its efficiency and the ability to produce the compound in racemic or enantiomerically pure forms.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale, utilizing continuous flow reactors to enhance yield and efficiency. The use of microwave irradiation in a one-pot reaction has also been explored to improve the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,7-Diamino-4-pentan-2-yl-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit enhanced or modified biological activities .
Scientific Research Applications
Chemistry: Used as a key intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating cancer, bacterial infections, and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2,7-diamino-4-pentan-2-yl-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in cell proliferation and apoptosis, such as caspases and kinases.
Pathways Involved: It can modulate signaling pathways like the MAPK/ERK pathway, leading to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-cyano-4H-chromenes: Known for their anticancer and antimicrobial activities.
4H-Chromene derivatives: Exhibit a wide range of biological activities, including anti-inflammatory and antioxidant effects
Uniqueness
2,7-Diamino-4-pentan-2-yl-4H-chromene-3-carbonitrile stands out due to its unique substitution pattern, which imparts distinct pharmacological properties. Its dual amino groups and pentan-2-yl substitution make it a versatile scaffold for further chemical modifications and drug development .
Properties
IUPAC Name |
2,7-diamino-4-pentan-2-yl-4H-chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-3-4-9(2)14-11-6-5-10(17)7-13(11)19-15(18)12(14)8-16/h5-7,9,14H,3-4,17-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNWAYGSFFXCRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1C2=C(C=C(C=C2)N)OC(=C1C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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